molecular formula C22H22N4O B2474229 6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415501-14-1

6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2474229
CAS RN: 2415501-14-1
M. Wt: 358.445
InChI Key: USSZMVRCZUKYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several structural components including a phenyl group, a cyclopropane ring, a pyrrole ring, and a pyridine ring . These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Crystal Structure and Molecular Analysis

The compound's crystal structure and molecular properties have been a subject of research. For instance, the crystal structure, Hirshfeld surface analysis, and molecular docking studies of similar pyridine derivatives have been conducted, revealing insights into molecular interactions and conformations (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019). Such studies are crucial for understanding the compound's potential interactions with biological targets.

Supramolecular Aggregation

Research has also focused on the supramolecular aggregation of related compounds. For example, studies on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have explored their crystallization and molecular interactions (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Synthesis of Derivatives

The synthesis of new series of pyridine and fused pyridine derivatives, including compounds with similar structures, has been an area of active research. These syntheses contribute to the development of new compounds with potential applications in various fields (Al-Issa, 2012).

Anti-Cancer Activities

Some studies have investigated the anti-cancer activities of similar compounds. For example, research on 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) explored its potential as an anti-cancer agent (Abdel-fattah & Elsayed, 2009).

Optical and Electronic Properties

The optical and electronic properties of pyridine derivatives have been analyzed, which is essential for their potential application in electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Interactions

The interactions between similar pyridine carbonitriles and enzymes or proteins have been a focus area, providing insights into their potential biological applications. For instance, studies on the interactions of lysozyme with pyrazolo[3,4-b]pyridine-5-carbonitriles have shed light on their binding mechanisms (Wu, Lian, Shen, & Wan, 2007).

properties

IUPAC Name

6-[5-(1-phenylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c23-10-16-6-7-20(24-11-16)25-12-17-14-26(15-18(17)13-25)21(27)22(8-9-22)19-4-2-1-3-5-19/h1-7,11,17-18H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZMVRCZUKYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.